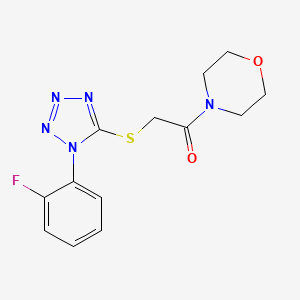
2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone is a complex organic compound that features a tetrazole ring, a fluorophenyl group, and a morpholinoethanone moiety
Métodos De Preparación
The synthesis of 2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2-fluorophenylhydrazine with sodium azide in the presence of a suitable catalyst.
Thioether Formation: The tetrazole derivative is then reacted with a thiol compound to form the thioether linkage.
Morpholinoethanone Addition: Finally, the morpholinoethanone moiety is introduced through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. Major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: Researchers investigate its biological activity, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets. The tetrazole ring and fluorophenyl group are known to interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. The morpholinoethanone moiety may enhance the compound’s solubility and bioavailability, facilitating its transport to the target site. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar compounds to 2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone include:
2-((1-(2-chlorophenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone: This compound has a chlorophenyl group instead of a fluorophenyl group, which may alter its reactivity and biological activity.
2-((1-(2-bromophenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone: The presence of a bromophenyl group can affect the compound’s electronic properties and its interactions with biological targets.
2-((1-(2-methylphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone: The methyl group can influence the compound’s steric properties and its overall stability.
The uniqueness of this compound lies in the combination of its structural features, which confer specific chemical and biological properties that are distinct from those of its analogues.
Propiedades
IUPAC Name |
2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN5O2S/c14-10-3-1-2-4-11(10)19-13(15-16-17-19)22-9-12(20)18-5-7-21-8-6-18/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNPATPOZVNQFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=NN2C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
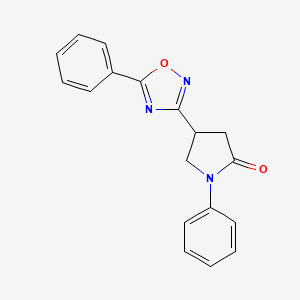
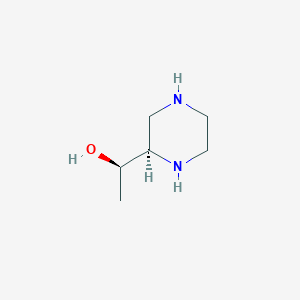
![5-Chloro-4-[(2-chlorobenzyl)sulfanyl]-6-methyl-2-pyrimidinamine](/img/structure/B2899179.png)
![7-{[(4-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride](/img/new.no-structure.jpg)
![3-(4-Bromobenzenesulfonyl)-N-(2-ethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2899183.png)
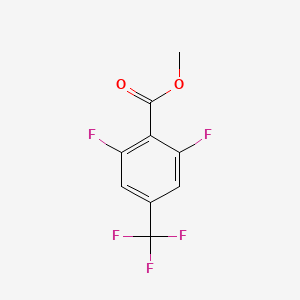
![2-(4-Chlorothieno[2,3-d]pyridazin-7-yl)phenol](/img/structure/B2899186.png)

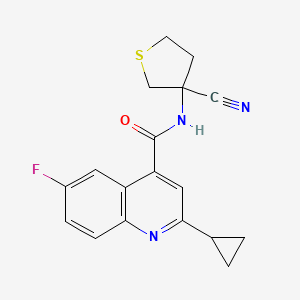
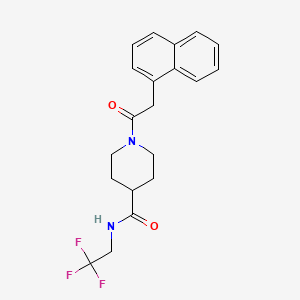
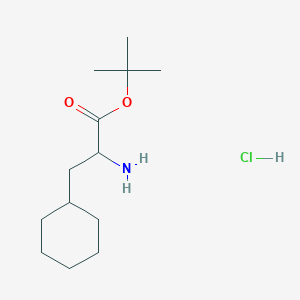
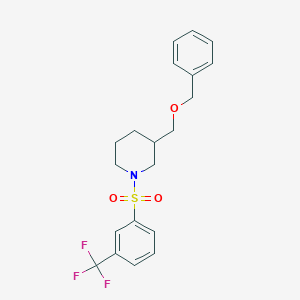
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2899196.png)

